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Compound of Interest

Compound Name: Foy 251

Cat. No.: B021791 Get Quote

Foy 251 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with essential information for conducting experiments using Foy 251 (also known

as GBPA), the active metabolite of Camostat mesylate.

Frequently Asked Questions (FAQs)
Q1: What is Foy 251 and what is its primary mechanism of action?

A1: Foy 251, or 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is a potent, reversible

covalent inhibitor of serine proteases.[1][2] Its primary and most studied mechanism of action is

the inhibition of Transmembrane Protease Serine 2 (TMPRSS2), a host cell surface protease.

[3] TMPRSS2 is crucial for the proteolytic processing and activation of the spike proteins of

several viruses, including SARS-CoV-2, which is a necessary step for viral entry into host cells.

[3] By inhibiting TMPRSS2, Foy 251 effectively blocks this activation step, thereby preventing

viral infection.[1][3]

Q2: What is the relationship between Foy 251 and Camostat mesylate?

A2: Camostat mesylate is a prodrug that is rapidly converted to its pharmacologically active

metabolite, Foy 251 (GBPA), in the body by esterases.[1][2] Due to this rapid conversion, Foy
251 is the primary driver of the in vivo TMPRSS2 inhibitory effect observed after the

administration of Camostat mesylate.[1]
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Q3: What are the recommended solvents and storage conditions for Foy 251?

A3: For in vitro assays, Foy 251 can be dissolved in dimethyl sulfoxide (DMSO) to create a

stock solution.[4] This stock solution is then further diluted in an appropriate aqueous assay

buffer (e.g., 50 mM Tris-HCl pH 8.0, 154 mM NaCl) to the final desired concentration, ensuring

the final DMSO concentration is low (typically ≤1%) to avoid solvent effects.[4] For storage, it is

recommended to aliquot stock solutions and store them at -80°C to maintain stability and avoid

repeated freeze-thaw cycles.[5]

Q4: Does Foy 251 have any known off-target effects?

A4: Foy 251 has been evaluated for its effects on various drug transporters. It has been shown

to be a potent inhibitor of the organic anion transporting polypeptide OATP2B1 with an IC50 of

11 µM.[1] It also weakly inhibits OATP1B1 and the breast cancer resistance protein (BCRP) at

higher concentrations.[1] However, Foy 251 and its parent compound, Camostat mesylate, do

not appear to induce the expression of major drug-metabolizing enzymes like CYP3A4,

CYP1A1, or CYP1A2.[1]

Troubleshooting Guide
Issue 1: Higher than expected IC50/EC50 values in a TMPRSS2 inhibition assay.

Possible Cause 1: Reagent Degradation. Foy 251, like many serine protease inhibitors, can

be susceptible to degradation, especially in aqueous solutions at non-optimal pH or

temperature.

Solution: Prepare fresh dilutions of Foy 251 from a frozen stock for each experiment.

Ensure the assay buffer is within the optimal pH range for both the enzyme and the

inhibitor (typically around pH 8.0 for TMPRSS2 assays).[4]

Possible Cause 2: Incorrect Assay Conditions. The measured potency of an inhibitor can be

influenced by factors such as substrate concentration and incubation time.

Solution: For competitive inhibitors, the apparent IC50 is dependent on the substrate

concentration. It is recommended to use a substrate concentration below the Michaelis-

Menten constant (Km) to ensure sensitivity to competitive inhibitors. Also, ensure that the

incubation time is sufficient for the inhibitor to interact with the enzyme.[6]
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Possible Cause 3: Inactive Enzyme. The recombinant TMPRSS2 enzyme may have lost

activity due to improper storage or handling.

Solution: Always include a positive control (e.g., another known potent TMPRSS2 inhibitor

like Nafamostat) to verify the activity of the enzyme and the assay system. Also, include a

negative control (vehicle, e.g., DMSO) to establish the baseline enzyme activity.[7]

Issue 2: High background signal in a cell-based viral entry assay.

Possible Cause 1: Non-specific viral uptake. The pseudovirus particles may be entering the

cells through a non-TMPRSS2-dependent pathway, such as endocytosis.

Solution: Some cell lines may utilize alternative entry pathways. The use of an endocytosis

inhibitor, such as ammonium chloride, can help to block this auxiliary pathway and isolate

the TMPRSS2-dependent entry.[4]

Possible Cause 2: Cytotoxicity of the compound. At high concentrations, Foy 251 might

cause cellular toxicity, leading to compromised cell membranes and non-specific uptake of

reporter molecules.

Solution: Perform a cell viability assay (e.g., CellTiter-Glo) in parallel with the viral entry

assay to determine the concentration range at which Foy 251 is not cytotoxic.[8] Always

include a "cells only" control and a "vehicle control" to assess the health of the cells.

Issue 3: Variability in experimental results.

Possible Cause 1: Inconsistent cell conditions. The expression levels of TMPRSS2 can vary

depending on the cell line, passage number, and confluency.

Solution: Use a stable cell line with consistent TMPRSS2 expression. Standardize cell

seeding density and ensure cells are at a consistent confluency at the time of the

experiment.

Possible Cause 2: Pipetting errors or inconsistent reagent concentrations.

Solution: Use calibrated pipettes and prepare master mixes of reagents where possible to

minimize pipetting variability. Perform serial dilutions carefully and consistently.
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Quantitative Data
Table 1: In Vitro Inhibitory Activity of Foy 251 (GBPA)

Target Assay Type
Cell
Line/System

IC50 / EC50
(nM)

Reference

TMPRSS2
Biochemical

Assay

Recombinant

Protein
33.3 [7]

TMPRSS2
Biochemical

Assay

Recombinant

Protein
70.3 [8]

SARS-CoV-2

Entry

Viral

Pseudoparticle

Assay

Calu-3 cells 178 [2]

SARS-CoV-2

Entry

Viral

Pseudoparticle

Assay

Calu-3 cells ~178 [9]

OATP2B1 Inhibition Assay

OATP2B1-

overexpressing

cells

11,000 [1]

Table 2: Pharmacokinetic Parameters of Foy 251 (GBPA)
in Humans

Parameter Value Unit Reference

Terminal Half-life (t½) 0.75 - 1.4 hours [1]

Time to Maximum

Concentration (Tmax)
1 (0.5 - 1.5) hours [10]

Apparent Clearance

(CL/F)
704.4 (405.5 - 926.6) L/h [10]

Volume of Distribution

(Vd)
22.4 Liters
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Experimental Protocols
Protocol 1: Biochemical TMPRSS2 Inhibition Assay
This protocol is adapted from a high-throughput screening assay for TMPRSS2 inhibitors.[6]

Materials:

Recombinant human TMPRSS2 protein

Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

Foy 251 (GBPA)

Assay Buffer: 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween20

384-well black plates

Plate reader with 340 nm excitation and 440 nm emission filters

Procedure:

Prepare Reagents:

Prepare a stock solution of Foy 251 in DMSO (e.g., 10 mM).

Create a serial dilution of Foy 251 in DMSO.

Dilute the recombinant TMPRSS2 and the fluorogenic substrate in the assay buffer to their

final desired concentrations. The substrate concentration should ideally be below the Km.

Assay Setup:

Add 62.5 nL of the diluted Foy 251 or DMSO (for controls) to the wells of a 384-well plate

using an acoustic dispenser.

Add 62.5 nL of the fluorogenic substrate to each well.
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To initiate the reaction, add 750 nL of the diluted TMPRSS2 enzyme to each well. The total

reaction volume will be 25 µL.

Controls:

Negative Control (0% inhibition): Recombinant TMPRSS2 + substrate + DMSO.

Positive Control (100% inhibition): Substrate + assay buffer (no enzyme). Alternatively, a

known potent TMPRSS2 inhibitor like Nafamostat can be used as a positive control for

inhibition.

Incubation and Measurement:

Incubate the plate at room temperature for 1 hour.

Measure the fluorescence using a plate reader at an excitation of 340 nm and an emission

of 440 nm.

Data Analysis:

Subtract the background fluorescence (positive control) from all readings.

Normalize the data to the negative control (100% activity).

Plot the normalized data against the logarithm of the Foy 251 concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: SARS-CoV-2 Pseudovirus Entry Assay
This protocol provides a general framework for assessing the inhibition of SARS-CoV-2 spike

protein-mediated viral entry using a pseudovirus system.[11][12][13][14]

Materials:

HEK293T cells stably expressing human ACE2 (HEK293T-ACE2)

Lentiviral or VSV-based pseudoparticles expressing the SARS-CoV-2 spike protein and a

reporter gene (e.g., Luciferase or GFP)
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Foy 251 (GBPA)

Cell culture medium (e.g., DMEM with 10% FBS)

96-well white plates (for luciferase assay) or clear plates (for GFP imaging)

Luciferase assay reagent (if using luciferase reporter)

Procedure:

Cell Seeding:

Seed HEK293T-ACE2 cells in a 96-well plate at a density that will result in approximately

80-90% confluency on the day of infection (e.g., 1.25 x 10^4 cells/well).[12]

Incubate overnight at 37°C with 5% CO2.

Compound Treatment:

Prepare serial dilutions of Foy 251 in cell culture medium.

Remove the old medium from the cells and add the medium containing the different

concentrations of Foy 251 or vehicle (DMSO) for the control.

Pre-incubate the cells with the compound for 2 hours at 37°C.[8]

Pseudovirus Infection:

Add the SARS-CoV-2 spike pseudovirus to each well. The amount of virus should be pre-

determined to give a robust signal-to-background ratio.

Incubate for 48-72 hours at 37°C.

Controls:

Negative Control (0% inhibition): Cells + pseudovirus + vehicle (DMSO).

Positive Control for Inhibition: A known entry inhibitor (e.g., anti-ACE2 antibody or another

TMPRSS2 inhibitor).
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Cell Viability Control: Cells treated with the highest concentration of Foy 251 without the

virus to check for cytotoxicity.

No Virus Control: Cells with medium only to determine background signal.

Signal Readout:

For Luciferase Reporter: Lyse the cells and measure the luciferase activity according to

the manufacturer's instructions.

For GFP Reporter: Visualize and quantify the GFP-positive cells using a fluorescence

microscope or a plate reader.

Data Analysis:

Subtract the background signal (no virus control).

Normalize the data to the negative control (100% entry).

Plot the normalized data against the logarithm of the Foy 251 concentration and fit to a

dose-response curve to calculate the EC50 value.

Visualizations
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Caption: Mechanism of Foy 251 in blocking SARS-CoV-2 entry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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